

# Synthesis of Boc-L-Tyrosinol from L-Tyrosine: An Application Note

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## Compound of Interest

Compound Name: *Boc-L-Tyrosinol*

Cat. No.: *B1286463*

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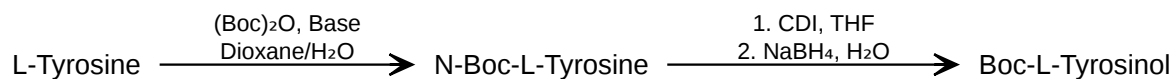
## Abstract

This application note provides a detailed, two-step protocol for the synthesis of **Boc-L-Tyrosinol**, a valuable chiral building block in peptide synthesis and drug development. The synthesis commences with the protection of the amino group of L-tyrosine using di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O) to yield N-Boc-L-tyrosine. The subsequent reduction of the carboxylic acid functionality to a primary alcohol is achieved through a mild and efficient one-pot procedure utilizing 1,1'-carbonyldiimidazole (CDI) and sodium borohydride (NaBH<sub>4</sub>). This protocol offers high yields and maintains the stereochemical integrity of the starting material.

## Introduction

L-Tyrosinol and its protected derivatives are crucial intermediates in the synthesis of complex peptides and pharmacologically active molecules. The tert-butyloxycarbonyl (Boc) protecting group is widely employed in organic synthesis due to its stability under various reaction conditions and its facile removal under mild acidic conditions.<sup>[1]</sup> The conversion of the carboxylic acid of L-tyrosine to a primary alcohol opens up avenues for further chemical modifications, such as esterification, oxidation, or substitution.<sup>[1]</sup> This document outlines a reliable and reproducible protocol for the synthesis of **Boc-L-Tyrosinol** from the readily available amino acid L-tyrosine.

## Overall Reaction Scheme



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Caption: Overall synthetic route from L-Tyrosine to **Boc-L-Tyrosinol**.

## Experimental Protocols

### Step 1: Synthesis of N-Boc-L-Tyrosine

This procedure involves the protection of the amino group of L-tyrosine with a tert-butyloxycarbonyl (Boc) group.

Materials:

- L-Tyrosine
- Di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O)
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) or Sodium Hydroxide (NaOH)
- Dioxane
- Water
- Ethyl acetate
- Saturated potassium hydrogen sulfate (KHSO<sub>4</sub>) solution or 1N HCl
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

Procedure:

- In a flask, dissolve potassium carbonate (3.0 eq.) in a 1:1 mixture of water and dioxane.<sup>[2]</sup> Alternatively, dissolve L-tyrosine in an aqueous solution of sodium hydroxide to achieve a pH

$\geq 12$ .<sup>[3]</sup>

- Cool the solution to 0 °C in an ice bath.
- Add L-tyrosine (1.0 eq.) to the cooled solution.
- Add a solution of di-tert-butyl dicarbonate (1.0 eq.) in dioxane to the reaction mixture.
- Stir the reaction mixture at room temperature overnight.<sup>[2]</sup>
- After the reaction is complete, add water to the mixture.
- Acidify the aqueous layer to pH 3-4 with a saturated solution of KHSO<sub>4</sub> or 1N HCl.<sup>[2]</sup><sup>[4]</sup>
- Extract the product with ethyl acetate (3 x volumes).<sup>[2]</sup>
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and remove the solvent under reduced pressure to yield N-Boc-L-tyrosine as a white foam or yellow oil.<sup>[1]</sup><sup>[2]</sup> The product can be further purified by recrystallization from ethyl acetate/hexane.<sup>[4]</sup>

## Step 2: Synthesis of Boc-L-Tyrosinol from N-Boc-L-Tyrosine

This one-pot procedure describes the reduction of the carboxylic acid of N-Boc-L-tyrosine to a primary alcohol.

Materials:

- N-Boc-L-Tyrosine
- 1,1'-Carbonyldiimidazole (CDI)
- Sodium borohydride (NaBH<sub>4</sub>)
- Tetrahydrofuran (THF), anhydrous
- Water

- 1N Hydrochloric acid (HCl)
- Ethyl acetate (EtOAc)
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

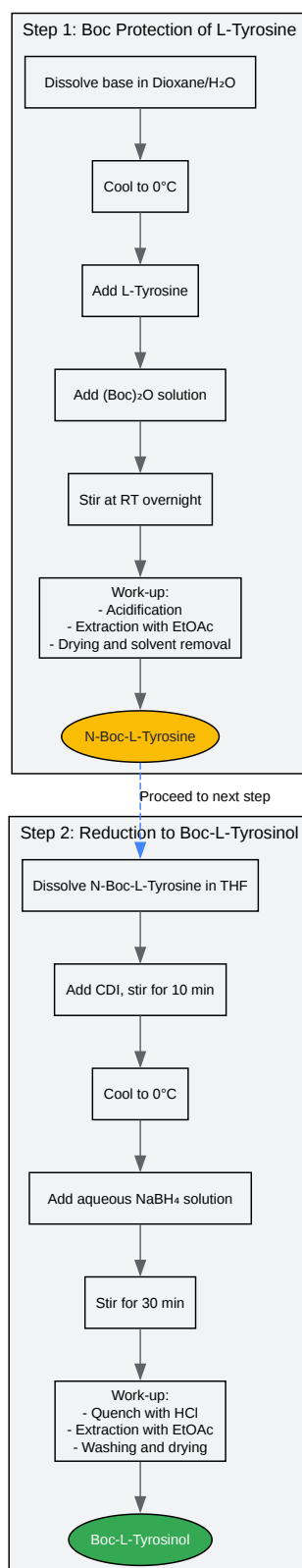
#### Procedure:

- To a stirred solution of N-Boc-L-tyrosine (1.0 eq.) in anhydrous THF, add CDI (1.3 eq.) at room temperature.[\[5\]](#)
- Stir the solution for approximately 10 minutes.[\[5\]](#)
- Cool the solution to 0 °C using an ice bath.
- In a separate flask, prepare a solution of  $\text{NaBH}_4$  (1.7 eq.) in water.
- Add the  $\text{NaBH}_4$  solution in one portion to the cooled reaction mixture.[\[5\]](#)
- Stir the resulting solution for 30 minutes at 0 °C.[\[5\]](#)
- Quench the reaction by adding 1N HCl.
- Extract the product with ethyl acetate (2 x volumes).[\[5\]](#)
- Combine the organic extracts and wash with saturated  $\text{NaHCO}_3$  solution and brine.[\[5\]](#)
- Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure to yield **Boc-L-Tyrosinol**.[\[5\]](#) The product can be purified by passing it through a short pad of silica gel.[\[5\]](#)

## Data Presentation

Step	Product	Starting Material	Reagents	Solvent	Reaction Time	Yield	Purity	Reference
1	N-Boc-L-Tyrosine	L-Tyrosine	(Boc) <sub>2</sub> O, K <sub>2</sub> CO <sub>3</sub>	Dioxane/H <sub>2</sub> O	Overnight	94%	>99% (after cryst.)	[2],[3]
1	N-Boc-L-Tyrosine	L-Tyrosine	(Boc) <sub>2</sub> O, NaOH	Dioxane/H <sub>2</sub> O	18 h	92%	Not specified	[1]
2	Boc-L-Tyrosinol	N-Boc-L-Tyrosine	CDI, NaBH <sub>4</sub>	THF/H <sub>2</sub> O	~40 min	High (e.g., 88% for a similar substrate)	>99% ee	[5]

## Experimental Workflow



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Caption: Workflow for the synthesis of **Boc-L-Tyrosinol** from L-Tyrosine.

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